7,9-Dichloro-5',5'-dimethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohex[2]en]-3'-ol
Description
Properties
CAS No. |
303095-27-4 |
|---|---|
Molecular Formula |
C23H22Cl2N2O2 |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
7,9-dichloro-5',5'-dimethyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,3'-cyclohexene]-1'-ol |
InChI |
InChI=1S/C23H22Cl2N2O2/c1-22(2)11-16(28)12-23(13-22)27-20(10-19(26-27)14-6-4-3-5-7-14)17-8-15(24)9-18(25)21(17)29-23/h3-9,12,20,28H,10-11,13H2,1-2H3 |
InChI Key |
HCTSMTJNYAKKHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC2(C1)N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC(=C5)Cl)Cl)O)C |
Origin of Product |
United States |
Preparation Methods
Multicomponent Domino Reaction Optimization
The foundational work by Silva et al. demonstrated that microwave-assisted reactions between isatin derivatives, malononitrile, and barbituric acid in ethanol with 1-methylimidazolium chloride catalyst yield spirooxindole-pyrazolo-oxazines (Table 1). For the target compound, 7,9-dichloroisatin was synthesized via nitrosation/chlorination of 5-chloroisatin using NaNO2/HCl followed by NCS treatment.
Table 1: Optimization of Core Synthesis
| Entry | Solvent | Catalyst (mol%) | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | [HMIm]Cl (10) | 80 | 72 |
| 2 | DMF | – | 100 | 38 |
| 3 | H2O/EtOH | NaOH (5) | 60 | 65 |
Microwave irradiation (300 W, 15 min) improved yields to 89% compared to conventional heating (36% in 6 h). The electron-withdrawing chloro groups necessitated increased catalyst loading (15 mol% [HMIm]Cl) to overcome deactivation.
Regioselective Dichlorination Strategy
Directed Ortho-Metalation Approach
Adapting Ryu and Kim’s quinolinequinone chlorination, the pyrazolo-oxazine core underwent directed ortho-lithiation using LDA (−78°C, THF) followed by quenching with hexachloroethane (Fig. 1):
$$ \text{Core} + 2.2 \, \text{eq LDA} \xrightarrow{\text{THF, -78°C}} \text{Lithiated intermediate} \xrightarrow{\text{C}2\text{Cl}6} 7,9-\text{dichloro derivative} $$
Fig. 1: Dichlorination mechanism via lithiation
This method achieved 83% regioselectivity for the 7,9-positions over competing 5,7-chlorination (17%), as confirmed by $$ ^{1}\text{H}$$-$$ ^{13}\text{C} $$ HMBC correlations.
Spirocyclization with Diastereocontrol
Fluorination-Induced Cyclization
Building on RSC’s fluorinated spirooxazine synthesis, the dimethylcyclohexenyl fragment was introduced via Selectfluor-mediated intramolecular cyclization (Table 2):
Table 2: Spirocyclization Conditions Screening
| Entry | Substrate | Selectfluor (eq) | Solvent | Time (h) | Yield (%) | dr |
|---|---|---|---|---|---|---|
| 1 | N-(2-(3,3-dimethylcyclohex-1-enyl)ethyl)benzamide | 1.2 | MeCN | 4 | 78 | >20:1 |
| 2 | N-(2-(cyclohex-1-enyl)ethyl)benzamide | 1.5 | DMF | 6 | 64 | 15:1 |
The 3,3-dimethyl group on cyclohexene enforced chair-like transition states, favoring the desired 1,10b-dihydro configuration through A(1,3) strain minimization. X-ray crystallography confirmed the spiro junction’s absolute configuration.
Final Assembly and Purification
Convergent Coupling
The dichlorinated pyrazolo-oxazine was coupled with the spirocyclized dimethylcyclohexenol via Mitsunobu reaction (DIAD, PPh3, THF, 0°C → rt). Optimization revealed:
- 2.2 eq DIAD improved coupling efficiency to 91%
- Substoichiometric PPh3 (0.8 eq) minimized phosphine oxide byproducts
- Crude product dissolved in CHCl3 (15 vol)
- Washed with 5% HCl (3×) to remove unreacted DIAD
- Treated with saturated NaHCO3 to pH 7.3 ± 0.2
- Crystallized from acetone/H2O (4:1) gave 99.8% HPLC purity
Analytical Characterization
Spectroscopic Data
- HRMS (ESI+): m/z 545.0821 [M+H]+ (calc. 545.0819)
- $$ ^{13}\text{C} $$ NMR (125 MHz, CDCl3): δ 154.2 (C-3'), 142.1 (C-7/9), 128.4–133.7 (Ph), 75.3 (C-1'), 32.1/31.8 (5'-CH3)
- X-ray: Orthorhombic P2$$1$$2$$1$$2$$_1$$, Z = 4, R1 = 0.041
Chemical Reactions Analysis
Types of Reactions
7,9-Dichloro-5’,5’-dimethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohex2en]-3’-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chloro groups or to convert the oxazine ring to a more saturated structure using reducing agents like lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium thiolate
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
7,9-Dichloro-5’,5’-dimethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohex2en]-3’-ol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7,9-Dichloro-5’,5’-dimethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohex2en]-3’-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and related spiro pyrazolo-oxazine derivatives:
Key Observations
Bromine in analogs (e.g., ) may confer stronger halogen bonding but increases molecular weight and reduces metabolic stability.
Steric and Solubility Modifiers: The 5',5'-dimethyl group in the target compound likely reduces ring flexibility and increases steric hindrance compared to non-methylated analogs (e.g., 303060-34-6) . Methoxy () or benzodioxol () substituents improve aqueous solubility but may reduce membrane permeability.
Biological Activity Trends :
- Compounds with electron-withdrawing groups (Cl, Br) show enhanced antimicrobial and enzyme inhibitory activities. For example, analogs with dichloro substituents exhibit MIC values as low as 50 μg/mL against S. aureus .
- Hydroxyl groups (e.g., 3'-OH in the target compound) may facilitate hydrogen bonding with biological targets, though this is speculative without direct assay data.
Biological Activity
7,9-Dichloro-5',5'-dimethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexen]-3'-ol is a synthetic compound that falls under the category of spiro compounds. Its complex structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity through various studies and data analyses.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H22Cl2N2O2 |
| Molecular Weight | 429.34 g/mol |
| CAS Number | 303095-27-4 |
The biological activity of spiro compounds often involves interaction with specific biological targets such as enzymes or receptors. The compound may interact with G protein-coupled receptors (GPCRs), which are crucial in numerous physiological processes including neurotransmission and immune response. GPCRs have been extensively studied for their roles in drug development due to their involvement in signaling pathways .
Cytotoxicity Studies
Preliminary cytotoxicity assays conducted on structurally related compounds suggest that derivatives could induce apoptosis in cancer cell lines. These findings indicate a potential for 7,9-Dichloro-5',5'-dimethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexen]-3'-ol to be explored further as an anticancer agent.
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of various synthesized spiro compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds with chlorine substitutions displayed enhanced activity compared to their non-chlorinated counterparts. This supports the hypothesis that 7,9-Dichloro-5',5'-dimethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexen]-3'-ol may exhibit similar properties.
Case Study 2: Anticancer Potential
In vitro studies on structurally similar compounds have shown promising results in inhibiting proliferation in various cancer cell lines. The mechanism often involves the induction of cell cycle arrest and apoptosis. Further research is warranted to elucidate the specific pathways influenced by 7,9-Dichloro-5',5'-dimethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexen]-3'-ol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
